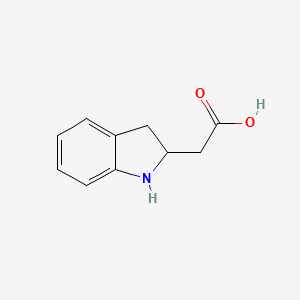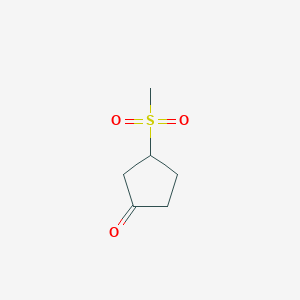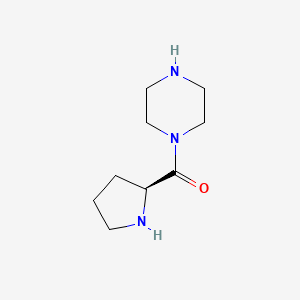![molecular formula C23H23NO4 B15308896 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bicyclic azabicycloheptane core. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The azabicycloheptane core is then constructed through a series of cyclization reactions, often involving intermediates like azides or amines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon, using reagents like sodium azide or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, various amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized polymers and materials
作用機序
The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. The azabicycloheptane core provides rigidity and stability to the molecule, making it useful in various synthetic applications .
類似化合物との比較
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
What sets 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)acetic acid apart is its unique azabicycloheptane core, which provides additional stability and rigidity compared to other Fmoc-protected amino acids. This makes it particularly useful in applications requiring high stability and precise control over molecular interactions .
特性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-4-yl]acetic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)12-23-10-9-15(11-23)24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
InChIキー |
JREQLPIZWZDPJV-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)

![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)

![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)






![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
